N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-chlorophenyl)methyl]ethanediamide
描述
属性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(27)19(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPIBBJCDGDTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Formation of the Oxamide Linkage: The final step involves the reaction of the acetylated quinoline derivative with 4-chlorobenzylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-bromophenyl)methyl]oxamide
- N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide
- N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-methylphenyl)methyl]oxamide
Uniqueness
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-chlorophenyl)methyl]oxamide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
常见问题
Q. What experimental strategies are recommended for optimizing the synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-chlorophenyl)methyl]ethanediamide?
- Methodological Answer : Synthesis optimization involves multi-step protocols, starting with the preparation of the tetrahydroquinoline core via catalytic hydrogenation or reductive amination of aniline derivatives. Acetylation and subsequent coupling with 4-chlorobenzylamine derivatives are critical steps. Solvent selection (e.g., dichloromethane for lipophilic intermediates or ethanol for polar steps) and temperature control (e.g., 60–80°C for amide bond formation) are key to minimizing by-products. Reaction progress should be monitored via TLC or HPLC, with final purification using column chromatography or preparative HPLC .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm functional groups (e.g., acetyl, amide) and aromatic substitution patterns. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography can resolve stereochemistry, while computational tools (e.g., Gaussian, ChemDraw) predict electronic properties and stability. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in biological systems?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets like kinases or GPCRs. Validate via surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., Western blotting for downstream signaling). Compare with structurally similar analogs (e.g., 4-fluorophenyl or dimethylphenyl variants) to identify pharmacophore elements. Dose-response curves (IC₅₀/EC₅₀) and enzyme inhibition assays (e.g., fluorogenic substrates) quantify potency .
Q. What approaches are suitable for analyzing contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Use orthogonal assays (e.g., in vitro enzymatic vs. cell-based) to confirm activity. Statistical tools (e.g., ANOVA, principal component analysis) identify outliers. Cross-reference with PubChem or ChEMBL datasets to contextualize results. Adjust synthetic protocols to rule out impurity-driven artifacts .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents on the 4-chlorophenyl group or tetrahydroquinoline core). Test in standardized bioassays (e.g., anti-inflammatory COX-2 inhibition or antiproliferative MTT assays). Use QSAR models (MOE, RDKit) to correlate electronic (Hammett σ) or steric parameters (Taft) with activity. Cluster analysis identifies critical substituents .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Radiolabel the acetyl or chlorophenyl group to track degradation. Accelerated stability studies (40°C/75% RH) assess shelf-life, while photodegradation tests (ICH Q1B guidelines) evaluate light sensitivity. Identify hydrolytic degradation products (e.g., free amines) under acidic/basic conditions .
Data-Driven Research Questions
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (1.2 for gastric, 7.4 for plasma) and monitor degradation via HPLC-UV. Use differential scanning calorimetry (DSC) to assess thermal stability and thermogravimetric analysis (TGA) for moisture sensitivity. Long-term storage studies (-20°C vs. 4°C) inform handling protocols. Pair with computational predictions (e.g., molecular dynamics simulations for conformational stability) .
Q. What strategies are effective for evaluating preclinical toxicity?
- Methodological Answer : Conduct in vitro cytotoxicity screening (e.g., HepG2 cells for hepatotoxicity, hERG assay for cardiotoxicity). In vivo acute toxicity studies (OECD 423) in rodents track organ histopathology and serum biomarkers (ALT, creatinine). Genotoxicity is assessed via Ames test (bacterial reverse mutation) and micronucleus assay. Dose-ranging studies establish NOAEL (no-observed-adverse-effect level) .
Comparative Research Questions
Q. How does this compound compare to analogs with different substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl)?
- Methodological Answer : Compare logP (lipophilicity) via shake-flask method or computational tools. Bioactivity differences (e.g., IC₅₀ shifts) may reflect halogen electronegativity (Cl vs. F) or steric effects. X-ray co-crystallization with target proteins (e.g., Bcl-2) reveals binding mode variations. Pharmacokinetic studies (Caco-2 permeability, plasma protein binding) highlight substituent-dependent ADME profiles .
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